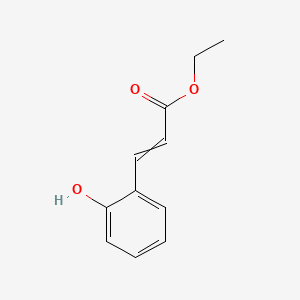
(S)-N-(2-(2-Formylpyrrolidin-1-yl)-2-oxoethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(2-(2-Formylpyrrolidin-1-yl)-2-oxoethyl)acetamide is a complex organic compound with a unique structure that includes a pyrrolidine ring and a formyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-(2-Formylpyrrolidin-1-yl)-2-oxoethyl)acetamide typically involves the reaction of a pyrrolidine derivative with an acetamide precursor. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. Common reagents used in the synthesis include formylating agents and catalysts that facilitate the formation of the formyl group on the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its applications in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-(2-(2-Formylpyrrolidin-1-yl)-2-oxoethyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
(S)-N-(2-(2-Formylpyrrolidin-1-yl)-2-oxoethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-N-(2-(2-Formylpyrrolidin-1-yl)-2-oxoethyl)acetamide involves its interaction with specific molecular targets in biological systems. The formyl group and the pyrrolidine ring play crucial roles in its binding to these targets, which can include enzymes and receptors. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biochemical processes through its structural features.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(2-(2-formyl-1-pyrrolidinyl)-2-oxoethyl)-, ®-: The enantiomer of the compound with different stereochemistry.
N-Formylpyrrolidine: A simpler compound with a similar formyl group but lacking the acetamide moiety.
Pyrrolidine-2-carboxylic acid: A related compound with a carboxylic acid group instead of the formyl group.
Uniqueness
(S)-N-(2-(2-Formylpyrrolidin-1-yl)-2-oxoethyl)acetamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
99952-49-5 |
|---|---|
Formule moléculaire |
C9H14N2O3 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
N-[2-[(2S)-2-formylpyrrolidin-1-yl]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C9H14N2O3/c1-7(13)10-5-9(14)11-4-2-3-8(11)6-12/h6,8H,2-5H2,1H3,(H,10,13)/t8-/m0/s1 |
Clé InChI |
HXPLRFNNPINGHP-QMMMGPOBSA-N |
SMILES isomérique |
CC(=O)NCC(=O)N1CCC[C@H]1C=O |
SMILES canonique |
CC(=O)NCC(=O)N1CCCC1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-((Trifluoromethyl)sulfinyl)benzo[d]oxazole](/img/structure/B8769121.png)





